Essential 3-Methyl Group for BET Affinity
The 3-methyl group of the 3,5-dimethylisoxazole core is essential for BET bromodomain binding. Direct comparative SAR analysis demonstrated that modifying or replacing the 3-methyl group of 3,5-dimethylisoxazole derivatives eliminated measurable BET bromodomain affinity, confirming this moiety as a necessary structural determinant for acetyl-lysine mimetic activity [1]. This distinguishes the 3,5-dimethyl substitution pattern from other methyl-isoxazole positional isomers or des-methyl analogs.
| Evidence Dimension | BET bromodomain binding affinity (structural requirement assessment) |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole core: Necessary 3-methyl group maintains KAc-mimetic binding |
| Comparator Or Baseline | Modified/replaced 3-methyl group analogs: Complete loss of detectable BET bromodomain affinity |
| Quantified Difference | Binding activity abolished (qualitative change from active to inactive) |
| Conditions | SAR studies on BET bromodomain affinity; methyl group modifications and replacements systematically evaluated |
Why This Matters
This evidence directly demonstrates that any analog lacking the intact 3,5-dimethyl substitution pattern—such as 4,5-dimethylisoxazol-3-amine positional isomers or monomethyl isoxazole amines—cannot functionally substitute for 3,5-dimethylisoxazol-4-amine in bromodomain-targeted applications.
- [1] Hewings DS. Developing inhibitors of bromodomain-histone interactions. Doctoral Thesis. University of Oxford; 2014. View Source
